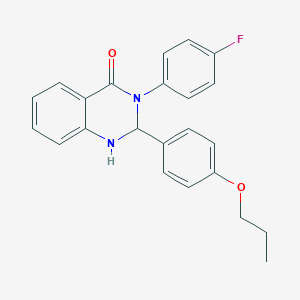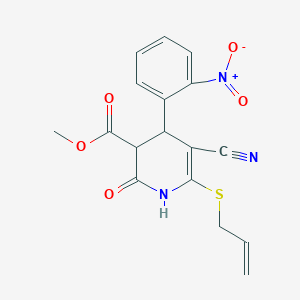
3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
The synthesis of 3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Substituents: The fluorophenyl and propoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions. This involves the reaction of the quinazolinone core with appropriate fluorophenyl and propoxyphenyl halides in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.
Chemical Reactions Analysis
3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl or propoxyphenyl groups can be replaced with other substituents using appropriate nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-2-(4-propoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
3-(4-fluorophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone: This compound has a methoxyphenyl group instead of a propoxyphenyl group, which may affect its reactivity and applications.
3-(4-bromophenyl)-2-(4-propoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C23H21FN2O2 |
|---|---|
Molecular Weight |
376.4g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-(4-propoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H21FN2O2/c1-2-15-28-19-13-7-16(8-14-19)22-25-21-6-4-3-5-20(21)23(27)26(22)18-11-9-17(24)10-12-18/h3-14,22,25H,2,15H2,1H3 |
InChI Key |
MQHKONJLXJPWOJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B394468.png)
![4-Hydroxy-4-methyl-3-(3-pyridinylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B394470.png)
![5-[(4-cyclohexylphenoxy)methyl]-2-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B394472.png)
![(4Z)-4-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B394473.png)
![ETHYL (2E)-2-({3-BROMO-5-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394475.png)
![2-(5-{[(2E)-5-(2,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B394476.png)

![3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B394479.png)
![ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394483.png)
![5-Acetyl-4-(2-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B394485.png)

![(5E)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B394488.png)


